5-(2-fluorophenyl)-3-(4-methylphenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone
Description
The compound 5-(2-fluorophenyl)-3-(4-methylphenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone belongs to the spirocyclic family, characterized by a fused bicyclic framework with a spiro junction. Spiro compounds are structurally rigid due to their orthogonal ring systems, which often enhance binding specificity and metabolic stability in medicinal chemistry applications .
Properties
Molecular Formula |
C27H18FNO5 |
|---|---|
Molecular Weight |
455.4 g/mol |
IUPAC Name |
5-(2-fluorophenyl)-1-(4-methylphenyl)spiro[3a,6a-dihydro-1H-furo[3,4-c]pyrrole-3,2'-indene]-1',3',4,6-tetrone |
InChI |
InChI=1S/C27H18FNO5/c1-14-10-12-15(13-11-14)22-20-21(26(33)29(25(20)32)19-9-5-4-8-18(19)28)27(34-22)23(30)16-6-2-3-7-17(16)24(27)31/h2-13,20-22H,1H3 |
InChI Key |
JLYNNJFGIDTPQX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2C3C(C(=O)N(C3=O)C4=CC=CC=C4F)C5(O2)C(=O)C6=CC=CC=C6C5=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-fluorophenyl)-3-(4-methylphenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2’-indene]-1’,3’,4,6(3H,5H)-tetrone typically involves multi-step organic reactions. A common approach might include:
Formation of the furo[3,4-c]pyrrole core: This can be achieved through cyclization reactions involving appropriate precursors.
Spirocyclic formation: The spirocyclic structure can be introduced via intramolecular cyclization reactions.
Functional group modifications: Introduction of the fluorophenyl and methylphenyl groups can be achieved through substitution reactions.
Industrial Production Methods
Industrial production of such complex molecules often involves optimization of reaction conditions to maximize yield and purity. This may include:
Catalysis: Use of catalysts to enhance reaction rates.
Purification: Techniques such as chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
5-(2-fluorophenyl)-3-(4-methylphenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2’-indene]-1’,3’,4,6(3H,5H)-tetrone can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxidized derivatives.
Reduction: Addition of hydrogen atoms to reduce specific functional groups.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens or organometallic compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound might exhibit interesting biological activities, such as antimicrobial or anticancer properties.
Medicine
Potential medicinal applications include the development of new pharmaceuticals targeting specific diseases or conditions.
Industry
In industry, this compound could be used in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which 5-(2-fluorophenyl)-3-(4-methylphenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2’-indene]-1’,3’,4,6(3H,5H)-tetrone exerts its effects depends on its specific application. For example:
Biological activity: It might interact with specific enzymes or receptors, modulating their activity.
Chemical reactivity: Its unique structure might facilitate specific chemical transformations.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
- In contrast, Analog 2’s trifluoromethyl group (CF₃) significantly increases lipophilicity, which could enhance membrane permeability but reduce solubility .
- Halogenated Derivatives: Analog 3 (2,4-dichlorophenyl) and Analog 2 (4-bromophenyl) incorporate halogens, which are known to influence both binding kinetics (via halogen bonding) and metabolic stability .
- Steric Effects: Analog 1’s 2,3-dimethylphenyl group introduces steric hindrance, which may limit rotational freedom and alter binding pocket accessibility compared to the target compound’s fluorine substituent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
